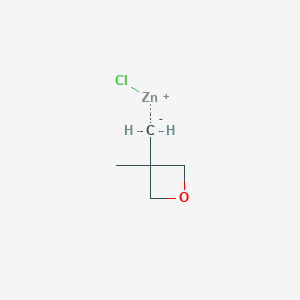
3-Methyloxetan-3-ylmethylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloxetan-3-ylmethylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxetan-3-ylmethylzinc chloride typically involves the reaction of 3-methyloxetan-3-ylmethyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methyloxetan-3-ylmethyl chloride+Zn→3-Methyloxetan-3-ylmethylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyloxetan-3-ylmethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might yield an alcohol or ketone.
Scientific Research Applications
3-Methyloxetan-3-ylmethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyloxetan-3-ylmethylzinc chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxetan-3-ylmethylzinc iodide
- 3-Methyloxetan-3-ylmethylzinc bromide
- 3-Methyloxetan-3-ylmethylzinc fluoride
Uniqueness
3-Methyloxetan-3-ylmethylzinc chloride is unique due to its specific reactivity and stability in THF. Compared to its iodide, bromide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C5H9ClOZn |
|---|---|
Molecular Weight |
186.0 g/mol |
IUPAC Name |
chlorozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QOMSKNGYFWJKSF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















